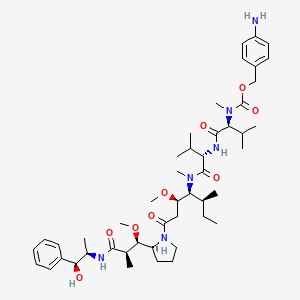

p-Aniline-MMAE

Description

Contextualizing p-Aniline-MMAE within Auristatin Derivative Chemistry

The auristatins are a family of extremely potent synthetic antimitotic agents. jst.go.jpresearchgate.net They are structurally analogous to the natural product dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia. jst.go.jpmedchemexpress.com The mechanism of action for auristatins involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation, which ultimately leads to cell cycle arrest and apoptosis. medchemexpress.comherbmedpharmacol.com

Due to their high cytotoxicity, auristatins are often too potent to be used as standalone chemotherapeutic drugs. herbmedpharmacol.com However, their potency makes them ideal "payloads" for ADCs. researchgate.net To be used in an ADC, the payload must have a functional group that allows for stable attachment to a linker. jst.go.jp Monomethyl auristatin E (MMAE) is a synthetic auristatin derivative that was specifically designed for this purpose, incorporating a terminal secondary amine that serves as a conjugation handle. jst.go.jpnih.gov

This compound represents a further evolution in auristatin chemistry, where an aniline (B41778) functional group is conjugated to the MMAE molecule. targetmol.com This modification provides an alternative or specialized attachment point for constructing drug-linker complexes, leveraging the unique chemical properties of the aniline moiety for specific ADC designs. nih.govnih.gov

Table 1: Comparison of Key Auristatin-Related Compounds

| Compound | Origin/Type | Key Structural Feature | Primary Role in ADC Context |

| Dolastatin 10 | Natural Product | Pentapeptide-like structure | Precursor/template for synthetic auristatins. jst.go.jp |

| MMAE | Synthetic Analogue | N-terminal secondary amine | Widely used cytotoxic payload in approved ADCs. jst.go.jpresearchgate.netmedchemexpress.com |

| This compound | Synthetic Derivative | Conjugated p-aniline group | Intermediate for ADC synthesis and preclinical research. targetmol.com |

Significance of Aniline Moieties in Cytotoxic Payload and Linker Design

The incorporation of aniline moieties is a significant and versatile strategy in the design of both cytotoxic payloads and the linkers that attach them to antibodies. nih.govacs.org This significance stems from the distinct chemical reactivity and physicochemical properties of the aniline group.

In many ADC designs, the aniline serves as a key component of a "self-immolative" spacer within the linker, such as the widely used para-aminobenzyl carbamate (B1207046) (PABC) system. nih.govunimi.itiris-biotech.de The payload release from such a system is a precisely controlled, two-step process. First, upon internalization of the ADC into a target cancer cell, a specific enzyme, often the lysosomal protease cathepsin B, cleaves a designated peptide sequence (e.g., valine-citrulline) in the linker. nih.govnih.gov This cleavage unmasks the aniline group, converting it from a stable amide to a free aniline. nih.gov The increased electron-donating capacity of the free aniline nitrogen then triggers a rapid, spontaneous electronic cascade reaction (a 1,6-elimination), which causes the PABC spacer to fragment, releasing the payload in its original, unmodified, and active form. nih.govnih.gov

The aniline group also offers an optimal attachment point for the linker itself. nih.govnih.gov An amide bond formed with an aniline is stable, yet the aniline's unique properties are crucial for the subsequent release mechanism. nih.gov Furthermore, the physicochemical nature of aniline is advantageous. Anilines typically have low pKa values, meaning that aniline-containing metabolites released within the cell are predominantly non-charged at physiological pH. acs.org This neutrality allows the cytotoxic metabolite to diffuse out of the target cell and kill nearby, antigen-negative tumor cells, a clinically important phenomenon known as the "bystander effect". acs.org This contrasts with more basic amines, which would become protonated in the acidic environment of the lysosome, potentially trapping the payload inside the cell and limiting its bystander activity. nih.gov

Table 2: Functional Roles of Aniline Moieties in ADC Technology

| Function | Mechanism | Advantage in ADC Design |

| Payload Release | Facilitates self-immolation of PABC linkers after enzymatic cleavage. nih.govnih.gov | Enables controlled, traceless release of the unmodified payload inside the target cell. |

| Linker Attachment | Provides a stable and reactive nitrogen for conjugation. nih.govnih.gov | Creates a robust drug-linker construct that is stable in circulation. |

| Bystander Effect | Released aniline-bearing metabolites are often uncharged and membrane-permeable. acs.org | Allows the cytotoxic agent to kill adjacent antigen-negative tumor cells, enhancing therapeutic efficacy. |

| Lysosomal Processing | Aniline is not susceptible to protonation in the acidic lysosome. nih.gov | Avoids trapping the payload within the lysosome, facilitating its release into the cytoplasm. |

Properties

Molecular Formula |

C47H74N6O9 |

|---|---|

Molecular Weight |

867.1 g/mol |

IUPAC Name |

(4-aminophenyl)methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C47H74N6O9/c1-13-30(6)41(51(9)46(58)39(28(2)3)50-45(57)40(29(4)5)52(10)47(59)62-27-33-21-23-35(48)24-22-33)37(60-11)26-38(54)53-25-17-20-36(53)43(61-12)31(7)44(56)49-32(8)42(55)34-18-15-14-16-19-34/h14-16,18-19,21-24,28-32,36-37,39-43,55H,13,17,20,25-27,48H2,1-12H3,(H,49,56)(H,50,57)/t30-,31+,32+,36-,37+,39-,40-,41-,42+,43+/m0/s1 |

InChI Key |

QUPYUWKTQZTKFW-AJZWWWJRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)N |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)N |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of P Aniline Mmae and Its Conjugates

Synthetic Routes for p-Aniline-MMAE Linker Components

The this compound drug-linker is a modular construct, often comprising a maleimide (B117702) group for antibody attachment, a dipeptide sequence (like valine-citrulline) recognized by lysosomal proteases, and the self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer directly linked to the aniline (B41778) nitrogen of the payload. The synthesis of this system requires the individual preparation of these components, followed by their sequential assembly.

The para-aminobenzyl carbamate (PABC) unit is a critical self-immolative spacer in many ADC linkers. Its function is to release the attached drug in an unmodified form following an initial cleavage event, typically by an enzyme. cam.ac.uknih.gov The synthesis of the PABC unit generally starts from para-aminobenzyl alcohol.

A common synthetic approach involves:

Protection of the Amine Group: The aromatic amine of para-aminobenzyl alcohol is protected, often as a carbamate (e.g., using Boc or Fmoc protecting groups), to prevent unwanted side reactions.

Activation of the Alcohol Group: The benzylic alcohol is then activated to facilitate its reaction with the payload's amine group. This is frequently achieved by converting the alcohol into a more reactive species, such as a p-nitrophenyl carbonate, by reacting it with p-nitrophenyl chloroformate. iris-biotech.denih.gov

Formation of the Self-Immolative Linker: The activated PABC precursor is then ready for coupling to a dipeptide or other linker components.

The PABC spacer's mechanism involves a 1,6-elimination reaction. cam.ac.ukunimi.itgoogle.com Once the terminal group (e.g., a dipeptide) is cleaved by a lysosomal enzyme like cathepsin B, the newly exposed aniline nitrogen initiates an electronic cascade. unimi.itotago.ac.nzgoogle.com This cascade results in the fragmentation of the spacer, releasing carbon dioxide, an aza-quinone methide byproduct, and the free, active drug. cam.ac.uknih.gov

Aniline and its derivatives are integral to the design of many cleavable linkers, serving as the triggering element for self-immolation. nih.govrsc.org In the context of this compound, the aniline moiety is part of the payload itself, but the principle of its incorporation into the linker system remains the same. The linker is designed to release an aniline, which then triggers the fragmentation cascade.

The general strategy involves creating a stable bond, typically an amide or carbamate, between the aniline nitrogen and the self-immolative spacer (PABC). google.comnih.gov For payloads containing a secondary aniline, like MMAE, the PABC unit is activated (e.g., as a p-nitrophenyl carbonate) and then reacted with the aniline nitrogen of MMAE to form a stable carbamate linkage. iris-biotech.demdpi.com This entire drug-linker construct, often featuring a dipeptide like valine-citrulline (vc), is then synthesized as a single unit (e.g., mc-vc-PABC-MMAE) before conjugation to the antibody. tandfonline.comherbmedpharmacol.comnih.gov

The stability of the aniline-containing linker is crucial. It must remain intact in systemic circulation but cleave efficiently upon enzymatic action within the target cell. herbmedpharmacol.com The electron-donating nature of the aniline group is key to the rapid 1,6-elimination process that follows the initial enzymatic cleavage. unimi.itarxiv.org

Conjugation Chemistry of this compound

The final steps in creating a functional ADC involve the covalent attachment of the drug-linker construct to the monoclonal antibody (mAb). This process requires precise chemical reactions that ensure the stability and homogeneity of the final product.

Monomethyl Auristatin E (MMAE) is a highly potent antimitotic agent. targetmol.com It contains a secondary amine that serves as the attachment point for the linker. mdpi.com The most common method for attaching the PABC-based linker to MMAE is through the formation of a carbamate bond. mdpi.comnih.gov

The synthesis typically involves reacting an activated PABC-linker, such as Maleimidocaproyl-valine-citrulline-p-aminobenzyl-p-nitrophenyl carbonate (MC-VC-PABC-PNP), with the secondary amine of MMAE. The reaction proceeds via nucleophilic substitution, where the MMAE amine displaces the p-nitrophenoxy group, resulting in the stable carbamate-linked drug-linker construct, often abbreviated as vc-MMAE. tandfonline.comherbmedpharmacol.com This reaction is generally efficient and produces the desired product, which can be purified before the final conjugation step. herbmedpharmacol.com

Table 1: Synthesis Steps for vc-MMAE Drug-Linker

| Step | Reactants | Product | Key Transformation |

| 1 | Valine-Citrulline Dipeptide, PABC-OH | Val-Cit-PABC-OH | Peptide coupling |

| 2 | Val-Cit-PABC-OH, p-Nitrophenyl Chloroformate | Val-Cit-PABC-PNP | Activation of benzylic alcohol |

| 3 | Maleimidocaproic Acid (MC), Val-Cit-PABC-PNP | MC-VC-PABC-PNP | Addition of antibody-reactive group |

| 4 | MC-VC-PABC-PNP, MMAE | MC-VC-PABC-MMAE (vc-MMAE) | Formation of carbamate linkage |

The most prevalent method for attaching the this compound drug-linker to an antibody is through thiol-maleimide chemistry. nih.govcreative-biolabs.com This strategy targets the cysteine residues on the antibody.

The process involves:

Antibody Reduction: The interchain disulfide bonds of the antibody (typically an IgG1, which has four such bonds) are partially or fully reduced using a mild reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This exposes free sulfhydryl (thiol) groups.

Michael Addition: The maleimide group at the end of the drug-linker construct (e.g., mc-vc-PABC-MMAE) reacts with the exposed thiol groups on the antibody via a Michael addition reaction. creative-biolabs.com This forms a stable thioether bond, covalently linking the drug to the antibody.

This conventional method results in a heterogeneous mixture of ADCs with a distribution of drug-to-antibody ratios (DAR), as the reduction and conjugation are not perfectly controlled. tandfonline.com The average DAR is a critical quality attribute that is carefully controlled during manufacturing.

Table 2: Examples of ADCs Utilizing this compound or Similar Linker-Payloads

| ADC Name | Target Antigen | Linker Type | Payload |

| Brentuximab vedotin (Adcetris®) | CD30 | mc-vc-PABC | MMAE |

| Enfortumab vedotin (Padcev®) | Nectin-4 | mc-vc-PABC | MMAE |

| Polatuzumab vedotin (Polivy®) | CD79b | mc-vc-PABC | MMAE |

| Tisotumab vedotin (Tivdak®) | Tissue Factor | mc-vc-PABC | MMAE |

| Rituximab-vcMMAE (Preclinical) | CD20 | mc-vc-PABC | MMAE |

This table is based on publicly available information on approved and investigational ADCs. unimi.itmdpi.comtandfonline.comcreative-biolabs.com

To overcome the heterogeneity of traditional conjugation methods, various site-specific technologies have been developed to produce homogeneous ADCs with a defined DAR and specific attachment sites. tandfonline.comproteogenix.science These methods lead to improved pharmacokinetics and a wider therapeutic window. nih.gov

Key site-specific strategies include:

Engineered Cysteines (THIOMAB™ technology): This involves introducing cysteine residues at specific, solvent-accessible sites on the antibody through genetic engineering. tandfonline.commdpi.com The this compound linker can then be conjugated exclusively to these engineered thiols, resulting in a homogeneous ADC with a precise DAR (e.g., DAR 2). tandfonline.com

Enzymatic Conjugation: Enzymes can be used to attach drug-linkers to specific sites on an antibody. proteogenix.sciencenih.gov For instance, enzymes like sortase A or transglutaminase can recognize specific peptide tags engineered into the antibody and catalyze the formation of a bond with a modified drug-linker. nih.govsynaffix.com This allows for controlled, site-specific conjugation.

Unnatural Amino Acids (UAA): Genetically encoding a UAA with an orthogonal reactive group (e.g., an azide (B81097) or a ketone) into the antibody allows for highly specific bio-orthogonal reactions. nih.govnih.govresearchgate.net For example, a p-azidophenylalanine residue can be incorporated and then specifically reacted with a drug-linker containing a cyclooctyne (B158145) group via strain-promoted azide-alkyne cycloaddition (SPAAC), yielding a precisely conjugated ADC. researchgate.netcore.ac.uk

These advanced methodologies provide greater control over ADC structure, leading to more consistent products with optimized therapeutic properties. nih.govnih.gov

Structural Modifications and Analog Development

The development of this compound and its conjugates is a dynamic field focused on optimizing the therapeutic potential of antibody-drug conjugates (ADCs). Research efforts are concentrated on refining the molecule's properties through structural modifications to enhance efficacy, improve physicochemical characteristics, and overcome limitations of earlier-generation constructs. This involves the rational design of analogs with modulated properties, the exploration of innovative linker technologies for more controlled payload release, and detailed structure-activity relationship (SAR) studies to guide preclinical development.

Design of this compound Analogues for Modulated Properties (e.g., hydrophilicity)

A significant challenge in the development of ADCs with this compound, which is formed from the common valine-citrulline-p-aminobenzyl carbamate (vc-PABC) linker, is the inherent hydrophobicity of the payload and linker system. jst.go.jp This hydrophobicity can lead to aggregation, particularly at high drug-to-antibody ratios (DAR), and can negatively impact the pharmacokinetic properties of the ADC. jst.go.jp Consequently, a key focus of analog design is to increase the hydrophilicity of the drug-linker construct without compromising its cytotoxic potency.

Several strategies have been successfully employed to modulate these properties:

Incorporation of Hydrophilic Polymers: A prevalent approach involves the incorporation of polyethylene (B3416737) glycol (PEG) chains. One study introduced a compact, branched phosphonamidate-based conjugation handle that includes discrete PEG12 and PEG24 substituents. jst.go.jp This design introduces hydrophilicity directly at the conjugation site without significantly increasing the distance between the antibody and the payload. The resulting ADCs, even with a high DAR of 8, demonstrated reduced hydrophobicity and a favorable pharmacokinetic profile. jst.go.jp

Hydrophilic Macrocycles: Researchers have explored replacing linear PEG components with hydrophilic macrocycles like cyclodextrins and crown ethers. In one study, bis-sulfone-based reagents containing the Val-Cit-PABC-MMAE linker-payload were synthesized with various cyclodextrins (α, β, γ) and aza-crown ethers appended via a glutamic acid branching point. broadpharm.com These ADCs showed enhanced in vivo efficacy compared to the benchmark ADC, brentuximab vedotin, with the most effective variants matching or exceeding the performance of ADCs with long, linear PEG chains. broadpharm.com

Payload and Peptide Linker Modification: Modifications to the peptide sequence of the linker or the auristatin molecule itself can also increase hydrophilicity. Research has shown that introducing hydrophilic groups at the P5 (C-terminus) subunit of the auristatin scaffold can decrease the tendency for protein aggregation and reduce the clearance rate of the ADC. jst.go.jp Similarly, the addition of a glutamic acid residue to the N-terminus of the Val-Cit dipeptide has been shown to increase plasma stability. nih.gov

These modifications are designed to create ADCs with improved aqueous solubility, reduced aggregation potential, and better in vivo performance, addressing some of the key challenges associated with hydrophobic linker-payloads like the traditional vc-PABC-MMAE.

Table 1: Strategies for Modulating Hydrophilicity of MMAE Conjugates

| Modification Strategy | Specific Example | Key Finding | Reference |

|---|---|---|---|

| Hydrophilic Polymers | Branched phosphonamidate handle with PEG12/PEG24 substituents | Enables generation of homogeneous DAR 8 ADCs with reduced hydrophobicity and favorable pharmacokinetics. | jst.go.jp |

| Hydrophilic Macrocycles | Appending cyclodextrins or crown ethers to a Val-Cit-PABC-MMAE reagent | ADCs showed enhanced in vivo efficacy compared to brentuximab vedotin and PEGylated comparators. | broadpharm.com |

| Carbohydrate Conjugation | Direct modification of MMAE with carbohydrate moieties | Aims to increase the hydrophilicity of the cytotoxic agent to improve overall ADC properties. | jst.go.jp |

| Peptide Linker Modification | Addition of a glutamic acid residue to the Val-Cit dipeptide | Resulted in a linker with high plasma stability. | nih.gov |

Exploration of Novel Linker Technologies (e.g., tandem-cleavage, photo-triggered release mechanisms)

The linker connecting the antibody to this compound is critical for the stability and efficacy of an ADC. While the valine-citrulline (Val-Cit) linker is widely used due to its effective cleavage by lysosomal proteases like Cathepsin B, research is ongoing to develop novel linker technologies that offer greater stability in circulation and more controlled, tumor-specific payload release. nih.gov

Tandem-Cleavage Linkers: To improve the in vivo stability of dipeptide linkers, which can be susceptible to premature cleavage by rodent carboxylesterases, tandem-cleavage linkers have been designed. nih.govnih.gov These linkers incorporate a second cleavable motif alongside the primary protease-sensitive site. One design places a glucuronide moiety at either the P1' or P3 position of the Val-Cit-PABC-MMAE construct. nih.gov This dual-trigger mechanism requires both β-glucuronidase and Cathepsin B for full payload release.

Studies comparing these tandem-cleavage linkers to conventional mono-cleavage (Val-Cit) linkers demonstrated significantly improved stability. nih.gov For example, a P1'-modified tandem-cleavage linker showed superior payload retention on the antibody in in vivo studies. nih.gov Furthermore, an ADC with a non-glycosylated P3 control linker carrying a salicylic (B10762653) acid unit N-terminal to the Val-Cit dipeptide also showed high stability, with no payload loss over seven days. nih.gov

Photo-Triggered Release Mechanisms: A more recent innovation is the development of photo-cleavable or photo-responsive linkers, which allow for high spatiotemporal control over drug release. nih.govaxispharm.com These linkers remain stable until activated by light of a specific wavelength, enabling payload release to be directed precisely at the tumor site, thereby minimizing off-target toxicity. nih.govnih.gov

Key examples of photo-triggered linkers for MMAE include:

Ortho-nitrobenzyl (ONB) Groups: An ADC was developed incorporating a UV light-controlled ONB group as the cleavage trigger for MMAE. This ADC was highly stable, releasing less than 1% of its payload under natural light over six days. However, upon irradiation with 365 nm UV light, it showed rapid and complete MMAE release within 10 minutes. axispharm.comresearchgate.net

Heptamethine Cyanine Fluorophores: This strategy uses a near-infrared (NIR) light-sensitive photocage. NIR light (650–900 nm) offers the advantage of deeper tissue penetration and lower phototoxicity compared to UV light. researchgate.net

These novel linker technologies represent a significant step towards creating safer and more effective ADCs by enhancing stability and providing more precise control over the location and timing of cytotoxic payload release.

Table 2: Comparison of Novel Linker Technologies for MMAE Conjugates

| Linker Technology | Mechanism | Key Advantage | Example Moiety | Reference |

|---|---|---|---|---|

| Tandem-Cleavage | Requires two enzymatic cleavages (e.g., β-glucuronidase and Cathepsin B) for payload release. | Improved in vivo stability and reduced premature payload release. | P1'-glucuronide-Val-Cit | nih.gov |

| Photo-Triggered | Linker is cleaved upon irradiation with light of a specific wavelength (UV or NIR). | High spatiotemporal control over drug release, minimizing off-target toxicity. | Ortho-nitrobenzyl (ONB) | axispharm.comresearchgate.net |

Structure-Activity Relationship (SAR) Studies on this compound Derivatives for Preclinical Efficacy

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic index of this compound-based ADCs. These studies involve systematically modifying the structure of the auristatin payload and the linker to understand how these changes affect cytotoxicity, stability, hydrophilicity, and ultimately, preclinical efficacy. jst.go.jpnih.gov

Modifications of the Auristatin Scaffold: The auristatin molecule is a pentapeptide analog with five subunits (P1 to P5). Modifications at these positions have been extensively studied to improve its properties as an ADC payload. jst.go.jpnih.gov

P5 (C-terminus) Modifications: The P5 position is a common site for modification. Replacing the terminal ephedrine (B3423809) group of MMAE with a phenylalanine creates monomethyl auristatin F (MMAF). The charged C-terminal carboxylate of MMAF impairs its ability to cross cell membranes, making the free payload less potent than free MMAE. nih.gov This can lead to a larger therapeutic window for the corresponding ADC. nih.gov Further SAR studies on the P5 subunit have focused on introducing weakly basic aromatic side-chains to enhance potency or adding hydrophilic groups to improve the physicochemical properties of the ADC. jst.go.jp For instance, the 2-pyridine-containing derivative, monomethyl auristatin PYE (MMAPYE), demonstrated potent activity comparable to MMAE. jst.go.jp

Central Subunit (P2-P4) Modifications: Modifications within the central core of the auristatin molecule have also been explored. Introducing azide groups into the P2 or P4 subunits creates novel derivatives with potent cytotoxic activity while also providing a chemical handle for linker attachment at a different position on the payload. nih.gov

Linker and Conjugation Impact on Efficacy: The preclinical efficacy of a this compound derivative is not solely dependent on the payload's intrinsic potency but is heavily influenced by the linker and conjugation strategy.

Linker Stability and Efficacy: Preclinical xenograft models have been used to compare the efficacy of ADCs with different linkers. In a non-Hodgkin lymphoma model, an ADC with a P1'-modified tandem-cleavage linker was found to be superior to one with a P3-modified linker, demonstrating that the site of modification impacts efficacy. nih.gov

Payload Permeability and Bystander Effect: The ability of the released payload to permeate cell membranes and kill neighboring antigen-negative tumor cells (the bystander effect) is crucial for efficacy, especially in heterogeneous tumors. Preclinical studies have shown that membrane-permeable payloads like MMAE can mediate bystander killing, whereas membrane-impermeable payloads like MMAF cannot. d-nb.info

These SAR studies provide crucial insights that guide the rational design of next-generation this compound conjugates with optimized preclinical performance.

Table 3: Summary of SAR Findings for this compound Derivatives

| Modified Component | Structural Change | Impact on Preclinical Profile | Reference |

|---|---|---|---|

| Payload (P5 Subunit) | Replacement of MMAE's terminal group with phenylalanine (to create MMAF) | Reduces membrane permeability of free payload, potentially widening the therapeutic window. | nih.gov |

| Payload (P5 Subunit) | Introduction of a 2-pyridine group (to create MMAPYE) | Maintained potent cytotoxicity comparable to MMAE. | jst.go.jp |

| Linker | Tandem-cleavage linker (P1'-glucuronide-Val-Cit) vs. standard Val-Cit | Improved in vivo stability and demonstrated superior efficacy in a xenograft model compared to other tandem designs. | nih.gov |

| Payload Class | MMAE vs. Pyrrolobenzodiazepine (PBD) | PBD-ADC showed efficacy against both tumor cells and tumor endothelium, leading to more durable responses. | d-nb.info |

Molecular and Cellular Mechanisms of Action of P Aniline Mmae

Interaction with Microtubules and Tubulin Dynamics

The fundamental cytotoxic activity of p-Aniline-MMAE originates from its direct interaction with tubulin, the protein subunit of microtubules. This interaction fundamentally alters the dynamic instability required for normal microtubule function.

This compound functions as a potent inhibitor of tubulin polymerization. The mechanism involves a high-affinity, substoichiometric binding interaction with soluble tubulin dimers (composed of α- and β-tubulin subunits). Research indicates that auristatins, including MMAE, bind at the inter-dimer interface near the vinca-alkaloid binding site, effectively "capping" the tubulin molecule. This binding event sterically hinders the incorporation of tubulin dimers onto the growing plus-ends of microtubules.

By preventing the elongation of microtubule filaments, this compound shifts the equilibrium of the microtubule network away from assembly and towards disassembly. This inhibitory activity is highly potent, with studies on the parent compound MMAE demonstrating significant inhibition of tubulin polymerization at low micromolar concentrations.

| Parameter | Reported Value (for MMAE) | Description | Source |

|---|---|---|---|

| IC₅₀ for Tubulin Polymerization | ~1.5 - 2.0 µM | The concentration of the compound required to inhibit the process of tubulin polymerization by 50% in cell-free biochemical assays. |

The inhibition of tubulin polymerization has immediate and severe consequences for the cell's microtubule network. Microtubules are not static structures; they undergo constant cycles of polymerization and depolymerization, a property known as dynamic instability. This dynamism is critical for their cellular functions.

By blocking the assembly phase, this compound causes a net loss of polymeric microtubules. Immunofluorescence microscopy of cells treated with auristatins reveals a complete collapse of the intricate, filamentous microtubule cytoskeleton. Instead of well-defined fibers spanning the cytoplasm, the tubulin is observed in disorganized aggregates, and the cell loses its structural integrity. This disruption cripples essential cellular processes dependent on the microtubule network, most notably the formation of the mitotic spindle required for cell division.

The assembly of tubulin into microtubules is tightly regulated by the binding and hydrolysis of Guanosine Triphosphate (GTP). GTP-bound tubulin dimers are conformationally primed for polymerization. Following incorporation into a microtubule, GTP is hydrolyzed to Guanosine Diphosphate (GDP), which induces a conformational change that destabilizes the microtubule lattice and favors depolymerization.

Cell Cycle Perturbations and Cell Death Pathways

The disruption of the microtubule cytoskeleton by this compound directly interferes with the process of mitosis, leading to a halt in the cell cycle and subsequent activation of cell death programs.

The most prominent cellular outcome of microtubule disruption is the arrest of the cell cycle at the G2/M transition. During mitosis (M phase), a functional bipolar mitotic spindle, composed of microtubules, is essential for the precise alignment and segregation of chromosomes.

When cells are exposed to this compound, they are unable to form this mitotic spindle. The spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism, detects the lack of proper microtubule attachment to the kinetochores of chromosomes. Activation of the SAC prevents the cell from progressing from metaphase to anaphase, resulting in a prolonged mitotic arrest. This is experimentally observed as a significant accumulation of cells in the G2/M phase, which can be quantified by flow cytometry analysis of cellular DNA content (arrested cells contain a 4N DNA content).

| Assay | Observation | Cellular Consequence | Source |

|---|---|---|---|

| Flow Cytometry (DNA Content) | Significant increase in the cell population with 4N DNA content following treatment. | Cells are unable to complete mitosis and are arrested in the G2 or M phase of the cell cycle. |

Prolonged arrest in mitosis is an unsustainable state for a cell and ultimately triggers cell death, often through a process known as mitotic catastrophe. Mitotic catastrophe is a mode of cell death initiated by aberrant mitosis.

In the case of this compound treatment, the sustained G2/M arrest due to a dysfunctional spindle eventually forces the cell toward one of two fates: mitotic slippage (exiting mitosis without proper division, resulting in aneuploid cells) or direct activation of apoptotic pathways from the arrested state. Both outcomes typically converge on the activation of the intrinsic apoptotic cascade. This process is characterized by the activation of key executioner enzymes, such as Caspase-3 and Caspase-9, and the dysregulation of pro- and anti-apoptotic proteins from the Bcl-2 family. The final outcome is the systematic dismantling of the cell through programmed cell death, or apoptosis, thereby eliminating the mitotically compromised cell.

Compound and Protein Nomenclature

| Name Mentioned in Article | Full Name / Description |

| This compound | para-Aniline-Monomethyl auristatin E |

| MMAE | Monomethyl auristatin E |

| Tubulin | Globular protein subunit (α- and β-tubulin) of microtubules |

| GTP | Guanosine Triphosphate |

| GDP | Guanosine Diphosphate |

| Caspase-3 | Cysteine-aspartic acid protease 3; a key executioner caspase in apoptosis |

| Caspase-9 | Cysteine-aspartic acid protease 9; an initiator caspase in the intrinsic apoptotic pathway |

| Bcl-2 | B-cell lymphoma 2; a family of proteins that regulate apoptosis |

Regulated Drug Release Mechanisms from Conjugates

The release of MMAE from its antibody carrier is a meticulously controlled process, primarily dictated by the nature of the chemical linker that connects them. Cleavable linkers are engineered to be stable in the bloodstream but susceptible to specific conditions within the target cell, such as the presence of certain enzymes or an acidic environment. This ensures the payload is liberated at its site of action, maximizing therapeutic efficacy while minimizing off-target toxicity.

A widely adopted strategy for controlled drug release involves the use of peptide linkers that are substrates for lysosomal proteases. nih.govbroadpharm.com The valine-citrulline (vc) dipeptide linker is a prominent example, utilized in numerous approved ADCs. nih.govnih.gov This linker is designed to be exceptionally stable in plasma but is efficiently cleaved by proteases, such as cathepsin B, which are abundant in the lysosomal compartments of tumor cells. nih.govencyclopedia.pubacs.org

Initially, it was believed that only cathepsin B was responsible for this cleavage. nih.gov However, subsequent research has revealed that other lysosomal cysteine proteases, including cathepsin L, cathepsin F, and cathepsin S, also contribute to the cleavage of the vc-linker. nih.govencyclopedia.pub The cleavage occurs at the amide bond between the citrulline residue and a self-immolative spacer, initiating the drug release cascade. nih.gov Research has demonstrated the remarkable efficiency of this system; for instance, the valine-citrulline linker can be almost completely cleaved within 24 hours in a lysosomal environment, with over 80% digestion occurring in as little as 30 minutes. sterlingpharmasolutions.com This rapid, intracellular cleavage is crucial for the potent anti-tumor activity of the ADC.

Another sophisticated enzymatic release strategy employs a β-glucuronide linker. creativebiolabs.netbroadpharm.com This approach leverages the activity of β-glucuronidase (GUSB), an enzyme that is abundant within lysosomes and is also found overexpressed in the extracellular microenvironment of some tumors. creativebiolabs.netunimi.it ADCs featuring β-glucuronide linkers are highly stable in systemic circulation, partly due to the hydrophilic nature of the glucuronic acid moiety, which can help prevent aggregation issues sometimes seen with hydrophobic ADCs. creativebiolabs.netmdpi.com

Upon internalization into the target cell and trafficking to the lysosome, or upon encountering the enzyme in the tumor microenvironment, β-glucuronidase cleaves the glycosidic bond of the linker. creativebiolabs.netunimi.it This cleavage event triggers a subsequent self-immolation process, which ultimately liberates the active MMAE payload. rsc.org Studies have shown that in the presence of β-glucuronidase, glucuronide-MMAE prodrugs can efficiently release MMAE, restoring its potent cytotoxicity. nih.govrsc.org For example, one study demonstrated the full release of MMAE from a glucuronide conjugate within 50 minutes in the presence of the enzyme. rsc.orgnih.gov

| Linker Type | Primary Cleaving Enzyme | Typical Cleavage Location | Key Features |

|---|---|---|---|

| Valine-Citrulline (vc) | Cathepsins (e.g., Cathepsin B) | Lysosome | High plasma stability; rapid intracellular cleavage. nih.govacs.orgsterlingpharmasolutions.com |

| β-Glucuronide | β-Glucuronidase (GUSB) | Lysosome, Tumor Microenvironment | High stability and hydrophilicity; reduces ADC aggregation. creativebiolabs.netunimi.itmdpi.com |

The cleavage of a linker by an enzyme is often just the first step in the release of the payload. To ensure the drug is released in its original, unmodified, and fully active form, a self-immolative spacer is frequently incorporated into the linker design. nih.govencyclopedia.pub The p-aminobenzyl carbamate (B1207046) (PABC) system is a classic example of such a spacer and is fundamental to the function of this compound conjugates. encyclopedia.pubresearchgate.netiris-biotech.de

Following the enzymatic cleavage of the primary linker (like the valine-citrulline dipeptide), the aniline (B41778) nitrogen of the PABC spacer is unmasked. iris-biotech.de This event initiates a spontaneous, thermodynamically driven electronic cascade known as a 1,6-elimination. researchgate.netotago.ac.nz The process involves the donation of electrons from the aniline nitrogen, leading to the fragmentation of the spacer into quinone methide and carbon dioxide, and crucially, the release of the unmodified MMAE payload. rsc.orgnih.gov This self-immolative mechanism is critical because it creates physical distance between the cleavage site and the drug, preventing the steric bulk of the payload from hindering the enzyme's access to the linker. nih.govencyclopedia.pub

Cellular Uptake and Intracellular Trafficking Pathways

The journey of a this compound-containing ADC from the bloodstream to its intracellular target is a highly orchestrated process. It begins with specific binding to a cancer cell and culminates in the release of MMAE within the lysosome.

The first crucial step in the ADC's mechanism of action is its binding to a specific target antigen that is overexpressed on the surface of cancer cells. aerzteblatt.deaacrjournals.org This binding event triggers receptor-mediated endocytosis, the primary pathway for ADC internalization. encyclopedia.pubaacrjournals.orgsigmaaldrich.com Clathrin-mediated endocytosis is a major and well-characterized route for the uptake of many ADCs, though other pathways like caveolae-mediated endocytosis can also be involved. aacrjournals.orgdovepress.com

Once the ADC-antigen complex is formed on the cell surface, the cell membrane invaginates to form an early endosome, engulfing the complex. researchgate.net These early endosomes undergo a maturation process, characterized by a decrease in internal pH, and subsequently develop into late endosomes. dovepress.comresearchgate.net The ADC is then trafficked along this endosomal pathway, moving progressively deeper into the cell's interior. nih.govnih.gov

The ultimate destination for most ADC-antigen complexes is the lysosome. nih.govjci.org Late endosomes fuse with lysosomes, which are acidic organelles rich in a wide variety of degradative enzymes, including the cathepsins and β-glucuronidase responsible for linker cleavage. aacrjournals.orgdovepress.comnih.gov

Within this harsh lysosomal environment, the ADC is processed. sigmaaldrich.comnih.gov For ADCs with cleavable linkers, the specific enzymes present in the lysosome sever the connection between the payload and the antibody. nih.govnih.gov For example, studies with MMAE-based ADCs have confirmed that the release of the drug is prevented when cells are treated with inhibitors of cysteine proteases like cathepsin B, confirming the critical role of these enzymes in the lysosome. nih.gov Following linker cleavage and self-immolation of the PABC spacer, the freed, cell-permeable MMAE can then traverse the lysosomal membrane to enter the cytoplasm, where it can bind to its target, tubulin, and induce cell death. nih.govmdpi.com The intracellular concentration of this released MMAE is a direct determinant of the ADC's cytotoxic potency. aacrjournals.org

| Stage | Location | Primary Events | Key Molecules/Organelles |

|---|---|---|---|

| Binding & Internalization | Cell Surface / Early Endosome | ADC binds to target antigen; receptor-mediated endocytosis is initiated. aerzteblatt.deaacrjournals.org | Target Antigen, Clathrin-Coated Pits, Early Endosome |

| Intracellular Trafficking | Endosomal Pathway | ADC-antigen complex moves from early to late endosomes; pH decreases. dovepress.comresearchgate.net | Late Endosome |

| Payload Release | Lysosome | Fusion with lysosome; enzymatic cleavage of linker (e.g., by Cathepsins, β-Glucuronidase). aacrjournals.orgnih.gov | Lysosome, Proteases, Glucuronidases |

| Cytotoxic Action | Cytoplasm | Self-immolation of spacer releases free MMAE; MMAE exits lysosome and binds to tubulin. nih.govmdpi.com | MMAE, Tubulin |

Mechanisms of Intracellular Drug Efflux and Resistance (e.g., P-glycoprotein)

A significant factor influencing the efficacy of cytotoxic agents like monomethyl auristatin E (MMAE), the active component of this compound, is the cellular machinery of drug resistance. The primary mechanism of resistance involves the active efflux of the drug from the target cell, a process frequently mediated by ATP-binding cassette (ABC) transporters. nih.govmedtechbcn.com Among these, P-glycoprotein 1 (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a key transporter implicated in the development of multidrug resistance (MDR) to anticancer drugs. nih.govwikipedia.org

P-gp functions as an ATP-dependent efflux pump, actively removing a wide array of xenobiotic compounds, including many chemotherapeutic agents, from the cell's interior. wikipedia.orgsolvobiotech.com This action reduces the intracellular concentration of the drug, preventing it from reaching the necessary levels to exert its cytotoxic effect. Research has conclusively identified MMAE as a substrate for P-gp. frontiersin.orgnih.gov

Studies using Madin-Darby canine kidney (MDCK) cells transfected to overexpress MDR1 (MDCK-MDR1) demonstrated a significantly polarized transport of MMAE. The apparent efflux ratio for MMAE in these P-gp-overexpressing cells was 44.5, compared to 13.6 in wild-type cells. frontiersin.orgscienceopen.com This P-gp-mediated efflux was effectively eliminated by known P-gp inhibitors such as elacridar (B1662867), quinidine, and ketoconazole, confirming that MMAE is actively transported by P-gp. frontiersin.orgscienceopen.com

The clinical relevance of this interaction is observed in tumor cell lines with high P-gp expression, which exhibit reduced sensitivity to MMAE. frontiersin.orgscienceopen.com These cells show higher half-maximal effective concentrations (EC50), indicating that a greater concentration of the drug is required to achieve a cytotoxic effect. For instance, cell lines such as HepG2, Hep3B2, and H226, which express high levels of P-gp, are less sensitive to MMAE compared to cell lines like N87 or OVCAR3 with low P-gp expression. scienceopen.com

The inhibition of P-gp can restore or potentiate the cytotoxicity of MMAE. Co-incubation of P-gp-expressing cancer cells with the P-gp inhibitor elacridar led to a 4.2- to 22-fold increase in MMAE's cytotoxic potency. frontiersin.orgnih.govscienceopen.com This demonstrates that overcoming P-gp-mediated efflux can significantly enhance the therapeutic efficacy of MMAE-based compounds.

Furthermore, P-gp is not only located on the plasma membrane but has also been identified on lysosomal membranes. frontiersin.org This lysosomal P-gp can sequester cytotoxic payloads like MMAE within the lysosome after their release from an antibody-drug conjugate (ADC). This sequestration prevents the drug from reaching its intracellular target, the microtubules, constituting another layer of resistance. frontiersin.org The use of a lysosomotropic agent like chloroquine, which disrupts lysosomal function, was found to increase MMAE's cytotoxicity by 2.9 to 16-fold, highlighting the importance of this resistance mechanism. frontiersin.orgnih.gov

These findings underscore the critical role of ABC transporters, particularly P-gp, in mediating resistance to MMAE. The expression levels of these transporters on both the plasma and lysosomal membranes can dictate the ultimate effectiveness of this compound and related ADCs. frontiersin.orgnih.gov

Interactive Data Table: Effect of P-glycoprotein Inhibition on MMAE Cytotoxicity

The table below summarizes research findings on how inhibiting the P-gp efflux pump affects the cytotoxic potency (EC50) of MMAE in various cancer cell lines. A lower EC50 value indicates higher potency.

| Cell Line | P-gp Expression Level | MMAE EC50 (nM) | MMAE + Elacridar (P-gp Inhibitor) EC50 (nM) | Fold Increase in Potency with Elacridar |

|---|---|---|---|---|

| HepG2 | High | 1.8 | 0.08 | 22.5 |

| Hep3B2 | High | 1.2 | 0.14 | 8.6 |

| KM-H2 | High | 0.8 | 0.19 | 4.2 |

| H226 | High | 1.5 | 0.25 | 6.0 |

| N87 | Low | 0.3 | 0.25 | 1.2 |

| OVCAR3 | Low | 0.5 | 0.31 | 1.6 |

Preclinical Research Methodologies and Findings for P Aniline Mmae Conjugates

In Vitro Cellular Assays for Potency and Mechanism

The cytotoxic potency of p-Aniline-MMAE (p-aminobenzyl-MMAE) conjugates is a critical determinant of their potential as anticancer agents. This is typically assessed through in vitro cell viability and growth inhibition assays, with the half-maximal inhibitory concentration (IC50) being a key metric. These studies are conducted across a panel of cancer cell lines to evaluate the spectrum of activity and to identify potential sensitivities.

For instance, the cytotoxic effects of a cyclo[DKP-isoDGR]-PEG4-GPLG-PABC-MMAE conjugate were evaluated against cancer cell lines with varying levels of integrin αVβ3 receptor expression. nih.gov The conjugate demonstrated potent antitumor activity in the low nanomolar range, with IC50 values ranging from 3.7 to 70.4 nM depending on the cell line. nih.gov In comparison, the free MMAE drug exhibited IC50 values of 0.03 nM for SK-OV-3 and 0.23 nM for U87MG cells. nih.gov

Another study investigating an anti-tissue factor antibody-MMAE conjugate reported that the IC50 of free MMAE was approximately 1 nM across four different pancreatic cancer cell lines. nih.gov The conjugate itself showed an IC50 of 1.15 nM in cell lines with high expression of the target tissue factor, while it was over 100 nM in cells with low expression. nih.gov

The cytotoxic activity of MMAE has also been demonstrated in other cancer cell lines. For example, MMAE inhibited the growth of SKBR3 (breast cancer) and HEK293 (kidney cancer) cells with IC50 values of 3.27 ± 0.42 and 4.24 ± 0.37 nM, respectively. scispace.com Furthermore, a study on various human pancreatic cancer cell lines found the IC50 of MMAE to be 0.97 nM for BxPC-3, 0.99 nM for PSN-1, 1.10 nM for Capan-1, and 1.16 nM for Panc-1. researchgate.net

A different conjugate, vc-MMAE, showed IC50 values of 410.54 ± 4.9 nM in SKBR3 cells and 482.86 ± 6.4 nM in HEK293 cells. herbmedpharmacol.com This is consistent with other findings where vc-MMAE had IC50 values of 480 nM, 560 nM, 580 nM, and 520 nM for BJ, U2OS, U2OS-FGFR1, and MDA-MB-134-VI cell lines, respectively. herbmedpharmacol.com

These studies collectively highlight the potent, often nanomolar, cytotoxic activity of MMAE and its conjugates against a variety of cancer cell lines. The efficacy of the conjugates is frequently dependent on the expression level of the target antigen on the cancer cells.

Interactive Data Table: IC50 Values of MMAE and its Conjugates in Various Cancer Cell Lines

| Compound/Conjugate | Cell Line | Cancer Type | IC50 (nM) |

| cyclo[DKP-isoDGR]-PEG4-GPLG-PABC-MMAE | U87MG | Glioblastoma | 3.7 - 70.4 |

| cyclo[DKP-isoDGR]-PEG4-GPLG-PABC-MMAE | SK-MEL-28 | Melanoma | 3.7 - 70.4 |

| cyclo[DKP-isoDGR]-PEG4-GPLG-PABC-MMAE | SK-OV-3 | Ovarian Cancer | 3.7 - 70.4 |

| cyclo[DKP-isoDGR]-PEG4-GPLG-PABC-MMAE | A549 | Lung Cancer | 3.7 - 70.4 |

| Free MMAE | SK-OV-3 | Ovarian Cancer | 0.03 |

| Free MMAE | U87MG | Glioblastoma | 0.23 |

| Anti-tissue factor antibody-MMAE | High TF expressing cells | Pancreatic Cancer | 1.15 |

| Free MMAE | BxPC-3 | Pancreatic Cancer | 0.97 |

| Free MMAE | PSN-1 | Pancreatic Cancer | 0.99 |

| Free MMAE | Capan-1 | Pancreatic Cancer | 1.10 |

| Free MMAE | Panc-1 | Pancreatic Cancer | 1.16 |

| Free MMAE | SKBR3 | Breast Cancer | 3.27 |

| Free MMAE | HEK293 | Kidney Cancer | 4.24 |

| vc-MMAE | SKBR3 | Breast Cancer | 410.54 |

| vc-MMAE | HEK293 | Kidney Cancer | 482.86 |

| vc-MMAE | BJ | Fibroblast | 480 |

| vc-MMAE | U2OS | Osteosarcoma | 560 |

| vc-MMAE | U2OS-FGFR1 | Osteosarcoma | 580 |

| vc-MMAE | MDA-MB-134-VI | Breast Cancer | 520 |

| Oba01 (anti-DR5 ADC) | Jurkat E6-1 | Leukemia | 7.927 |

| Oba01 (anti-DR5 ADC) | Jurkat | Leukemia | 7.855 |

| Oba01 (anti-DR5 ADC) | J. gamma1 | Leukemia | 3.141 |

| Oba01 (anti-DR5 ADC) | Reh | Leukemia | 0.03766 |

| Oba01 (anti-DR5 ADC) | A3 | Leukemia | 2.034 |

| Oba01 (anti-DR5 ADC) | MT-4 | Leukemia | 6.578 |

Flow cytometry is a powerful technique used to investigate how this compound conjugates affect the cell cycle progression of cancer cells. youtube.com By staining the DNA of treated cells with a fluorescent dye, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified. youtube.com

MMAE and its derivatives are known to be potent microtubule inhibitors. nih.gov This mechanism of action leads to a disruption of the mitotic spindle, which in turn causes the cells to arrest in the G2/M phase of the cell cycle. researchgate.net This G2/M arrest is a hallmark of microtubule-targeting agents and is a key indicator of the on-target activity of MMAE-based conjugates.

Studies have shown that treatment of cancer cells with MMAE or its conjugates leads to a significant increase in the percentage of cells in the G2/M phase. For example, in PC-3 and C4-2B prostate cancer cell lines, both MMAE and a phosphorylated derivative, MMAEp, caused a stall in cell cycle progression at the G2/M phase. researchgate.net This arrest was observed after 24 hours of treatment. researchgate.net Similarly, a Cys-linker-MMAE based antibody-drug conjugate (ADC) was found to induce a significant, concentration-dependent increase in G2/M DNA content in HER2-positive BT-474 and NCI-N87 cancer cells. nih.gov

The accumulation of cells in the G2/M phase is often followed by the induction of apoptosis, or programmed cell death. Cell cycle analysis can also provide an indication of apoptosis through the detection of a sub-G1 peak, which represents cells with fragmented DNA. researchgate.net Both MMAE and MMAEp have been shown to significantly increase the sub-G1 population in PC-3 and C4-2B cells, indicating an increase in apoptosis. researchgate.net

To further elucidate the molecular mechanisms underlying the cytotoxic effects of this compound conjugates, immunofluorescence and Western blot analyses are employed. These techniques allow for the visualization and quantification of specific proteins involved in the cellular response to the drug.

Immunofluorescence microscopy can be used to visualize the effects of MMAE on the microtubule network within the cell. As MMAE inhibits tubulin polymerization, treated cells are expected to show disrupted and disorganized microtubule structures. This provides direct visual evidence of the drug's mechanism of action.

Western blot analysis is a powerful tool for examining changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis. Following treatment with MMAE or its conjugates, an increase in the expression of proteins that mark apoptosis, such as cleaved PARP (poly (ADP-ribose) polymerase), is often observed. researchgate.net The cleavage of PARP is a hallmark of caspase-dependent apoptosis. Increased levels of cleaved PARP were detected in PC-3 and C4-2B cells after 48 and 72 hours of treatment with MMAE and MMAEp, confirming the induction of apoptosis. researchgate.net

Furthermore, Western blotting can be used to investigate the expression of proteins that regulate the cell cycle. For instance, the expression of proteins that control the G2/M transition, such as Cyclin B1 and CDK1, can be examined to understand how MMAE-induced cell cycle arrest is mediated at the molecular level.

A significant challenge in cancer therapy is the development of drug resistance. Understanding the mechanisms by which cancer cells acquire resistance to this compound conjugates is crucial for developing strategies to overcome it.

One of the primary mechanisms of resistance to MMAE is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR1). frontiersin.orgnih.gov These transporters are efflux pumps that can actively remove cytotoxic drugs from the cell, thereby reducing their intracellular concentration and diminishing their efficacy. frontiersin.org It has been shown that MMAE is a substrate for P-gp. frontiersin.orgnih.gov

Studies have demonstrated that cancer cell lines with high expression of P-gp exhibit higher EC50 values (a measure of drug potency) for MMAE, indicating reduced sensitivity. frontiersin.orgnih.gov This resistance can be reversed by co-incubation with P-gp inhibitors, such as elacridar (B1662867). frontiersin.orgnih.gov The addition of elacridar has been shown to significantly decrease the EC50 of MMAE in resistant cell lines, confirming the role of P-gp in mediating resistance. frontiersin.orgnih.gov

Another factor that can influence MMAE resistance is the pH of the lysosome. frontiersin.org Lysosomotropic agents like chloroquine, which increase the pH of lysosomes, can also enhance the cytotoxic effects of MMAE in resistant cells. frontiersin.orgnih.gov This is because the function of P-gp can be pH-dependent, and an increase in lysosomal pH can reduce its activity. frontiersin.org

The investigation of acquired resistance mechanisms is critical for the long-term clinical success of this compound conjugates. By understanding how resistance develops, it may be possible to design more effective treatment strategies, such as combination therapies with efflux pump inhibitors or agents that modulate lysosomal pH.

In Vivo Preclinical Model Systems for Proof-of-Concept Studies

To assess the in vivo antitumor activity of this compound conjugates, preclinical studies are conducted using xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the drug conjugate, and the effect on tumor growth is monitored over time.

A key metric in these studies is tumor growth inhibition (TGI), which is a measure of how effectively the treatment slows down or stops the growth of the tumor compared to a control group. Significant TGI is a strong indicator of the potential therapeutic efficacy of the conjugate.

For example, an anti-DR5 antibody-drug conjugate (ADC) named Oba01, which utilizes MMAE as the payload, demonstrated significant dose-dependent tumoricidal activity in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models of acute lymphoblastic leukemia. nih.gov Similarly, an anti-tissue factor antibody-MMAE conjugate showed significant suppression of tumor growth in a pancreatic cancer xenograft model compared to a saline control group. nih.gov

Another study with a TCRm-ADC, 2A5-MMAE, also showed significant inhibition of tumor growth in a xenograft model. researchgate.net In a preclinical model of precursor B cell acute lymphoblastic leukemia, an αCD22 Ab-MMAE conjugate also demonstrated therapeutic efficacy. nih.gov

The efficacy of these conjugates in xenograft models provides crucial proof-of-concept for their potential clinical application. These studies are essential for determining the therapeutic window of the drug and for selecting promising candidates for further development.

Assessment of Conjugate Stability in Biological Matrices (e.g., plasma)

The stability of antibody-drug conjugates (ADCs) in circulation is a critical factor for ensuring that the cytotoxic payload is delivered to the target tumor cells, thereby maximizing efficacy and minimizing off-target toxicity. nih.gov For conjugates utilizing a this compound payload, typically via a valine-citrulline-p-aminobenzylcarbamate (vc-PABC) linker, preclinical stability is extensively evaluated in various biological matrices, most commonly plasma from different species. researchgate.netadmescope.com

In vitro stability studies are frequently employed during the discovery phase to identify potential liabilities before advancing to animal models. nih.gov These assays often involve incubating the ADC in plasma from preclinical species (e.g., mouse, rat, cynomolgus monkey) and humans to assess the rate of drug deconjugation or aggregation. researchgate.net

Research has shown significant species-dependent differences in the stability of vc-MMAE conjugates. For example, one study assessing an Ab095-vc-MMAE conjugate found that after a 6-day incubation period, there was over 20% release of the payload in mouse plasma and over 4% release in rat plasma. researchgate.net In contrast, the conjugate demonstrated much higher stability in human and cynomolgus monkey plasma, with less than 1% of the drug being released over the same period. researchgate.net This highlights the importance of multi-species testing to better predict in vivo stability in humans. nih.gov The stability of the payload itself, MMAE, has also been evaluated, showing it to be relatively stable across these matrices. nih.gov

Factors such as the specific antibody, conjugation site, and the drug-to-antibody ratio (DAR) can also influence the stability profile of the conjugate in plasma. nih.govnih.gov

Table 1: Stability of Ab095-vc-MMAE in Plasma from Different Species After 6 Days

| Biological Matrix | Percent MMAE Release |

|---|---|

| Mouse Plasma | >20% |

| Rat Plasma | >4% |

| Human Plasma | <1% |

| Cynomolgus Monkey Plasma | <1% |

Data derived from stability screening studies. researchgate.net

Evaluation of Target-Specific Activity in Model Systems

A fundamental requirement for an effective ADC is its ability to selectively target and kill cancer cells that express the specific antigen recognized by the monoclonal antibody component, while sparing antigen-negative cells. Preclinical evaluation of target-specific activity for this compound conjugates is typically conducted using in vitro cell-based assays and in vivo xenograft models.

In vitro studies often involve treating both antigen-positive and antigen-negative cancer cell lines with the ADC. For instance, an anti-mesothelin-MMAE conjugate (aMSLN-MMAE) specifically inhibited the proliferation of mesothelin-expressing cells with a 50% inhibitory concentration (IC50) of 0.3 nmol/L. monash.edu The conjugate had no effect on cells that did not express the target antigen, demonstrating its specificity. monash.edu

The mechanism of action often involves the ADC binding to the target receptor on the cancer cell surface, followed by internalization. Once inside the cell, lysosomal enzymes cleave the linker (e.g., the valine-citrulline component), releasing the active MMAE payload. nih.gov Some studies have demonstrated that complete release of MMAE can be achieved after incubation with specific enzymes like cathepsin B. mdpi.com

In vivo xenograft models, where human tumors are grown in immunocompromised mice, are used to confirm this target-specific activity. An anti-mesothelin ADC, AMA-MMAE, showed the greatest tumor growth inhibition in xenograft models (OVCAR-3x2.1, Capan-2, and HPAC) that demonstrated high, target-specific tumor uptake of the antibody component. nih.gov Conversely, xenografts that did not show significant antibody uptake were less responsive to the ADC, even if they expressed the target antigen, highlighting that target expression alone is not sufficient if the ADC cannot access the tumor. nih.gov In some cases, the released MMAE can also exert a "bystander effect," where it diffuses out of the target cell and kills nearby antigen-negative tumor cells. cancer.gov

Comparative Preclinical Studies with Related Compounds

Comparison of this compound Conjugates with Parent MMAE and Other Auristatins

To understand the therapeutic advantage of the ADC format, the preclinical activity of this compound conjugates is often compared directly with the unconjugated, or "free," MMAE payload. In vitro cytotoxicity assays consistently demonstrate that while free MMAE is highly potent against various cell lines, the ADC can be significantly more potent against antigen-positive cells. frontiersin.org One study found that an anti-mesothelin-MMAE conjugate was more effective at inhibiting the proliferation of target cells than free MMAE. monash.edu Similarly, another conjugate showed higher antiproliferative activity than free MMAE on cancer cell lines overexpressing the αVβ3 integrin receptor. frontiersin.org

However, when tested on antigen-negative cells, the ADC is typically far less potent than free MMAE, confirming that the antibody component effectively restricts the potent cytotoxin's activity to the target cells. monash.edu The conjugation of MMAE to a targeting moiety can result in a decrease in potency when compared to free MMAE, which is attributed to the requirement for internalization and linker cleavage before the drug can reach its intracellular target, tubulin. mdpi.commdpi.com For example, a Cys-linker-MMAE conjugate showed a 22- to 177-fold decrease in activity compared to free MMAE, which was linked to reduced cell membrane permeability. mdpi.com

Comparisons are also made with other auristatin derivatives, such as monomethyl auristatin F (MMAF). MMAE and MMAF are both potent microtubule-disrupting agents, but differ in their properties. MMAE is cell-permeable, which allows for a bystander killing effect, whereas MMAF is less permeable. nih.gov The choice between MMAE and MMAF can depend on the specific target and tumor characteristics. In the development of an antimesothelin ADC, MMAE linked via a cleavable valine-citrulline linker was found to be more effective than a corresponding MMAF conjugate. monash.edu

Table 2: Illustrative Comparison of In Vitro Potency (IC50)

| Compound | Target-Positive Cells (e.g., U87MG) |

|---|---|

| This compound Conjugate | Nanomolar range (e.g., 3.7-70.4 nM) |

| Free MMAE | Sub-nanomolar range (e.g., 0.23 nM) |

Data represents a general trend observed in comparative studies. frontiersin.org

Evaluation of Different Linker Chemistries on Preclinical Efficacy

The linker that connects the antibody to the this compound payload is a critical component that heavily influences the ADC's stability, efficacy, and therapeutic window. nih.govnih.gov The most common linker used with MMAE is a protease-cleavable system composed of a maleimidocaproyl (mc) spacer, a valine-citrulline (vc) dipeptide, and a p-aminobenzyloxycarbonyl (PABC) self-immolative unit. nih.gov This system is designed to be stable in the bloodstream but to be cleaved by lysosomal enzymes like cathepsin B upon internalization into the tumor cell. nih.gov

Preclinical studies evaluate how different linker designs impact efficacy. For instance, the stability of the linker directly correlates with preclinical performance. Less stable linkers can lead to premature release of MMAE in circulation, causing systemic toxicity and reducing the amount of payload delivered to the tumor. admescope.comnih.gov Conversely, highly stable linkers ensure the ADC remains intact until it reaches the target cell. mdpi.com

Researchers have explored alternatives to the standard vc-PABC linker. One study developed a novel MMAE-based ADC using an ionized L-Cysteine (Cys) linker, a type of non-cleavable linker. mdpi.com This ADC exhibited high plasma stability and potent cytotoxicity comparable to standard MMAE ADCs but with improved safety and a lower bystander effect. mdpi.com Another approach involved a novel silyl (B83357) ether-based acid-cleavable linker, designed to release MMAE in the acidic environment of the lysosome. This ADC also showed improved plasma stability and efficient drug release. mdpi.com The inclusion of hydrophilic components, such as PEG chains, into the linker has also been shown to improve the pharmacokinetic properties and in vivo efficacy of MMAE conjugates compared to those with more hydrophobic linkers. frontiersin.org

Impact of Drug-to-Antibody Ratio (DAR) on Preclinical Pharmacological Properties

The drug-to-antibody ratio (DAR) refers to the average number of drug molecules conjugated to a single antibody. It is a key parameter that must be optimized during ADC development, as it can significantly affect the conjugate's efficacy, toxicity, and pharmacokinetic properties. admescope.com

Preclinical studies investigate the relationship between DAR and the pharmacological profile of this compound conjugates. A higher DAR increases the amount of cytotoxin delivered to the tumor cell, which can potentially lead to greater efficacy. However, increasing the DAR can also negatively impact the ADC's properties. High-DAR species are often more hydrophobic, which can lead to faster clearance from circulation and an increased tendency to aggregate in plasma. nih.gov This can compromise both safety and efficacy.

While it is often assumed that a higher DAR would correlate with better preclinical activity, some analyses suggest this relationship is not always straightforward. A review of approved ADCs indicated that the DAR had a less significant role in relation to efficacy than previously thought, suggesting that other factors like target expression, antibody uptake, and linker stability are also critically important. mdpi.com The optimal DAR is therefore a balance between delivering a sufficient payload to the tumor and maintaining favorable pharmacokinetic and safety profiles.

Advanced Analytical and Characterization Techniques for P Aniline Mmae Research

Chromatographic and Spectroscopic Methods for Structural Confirmation and Purity Analysis

Chromatography and mass spectrometry are cornerstone techniques for the molecular-level characterization of p-Aniline-MMAE and its conjugates. They provide critical data on identity, purity, and the stability of the crucial linker component.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for assessing the stability of the linker in this compound constructs and for identifying metabolites. The integrity of the valine-citrulline (vc) linker, which includes the p-aminobenzyl alcohol (PAB) self-immolative spacer, is paramount to the ADC's mechanism of action. nih.gov LC-MS/MS can detect the premature release of free MMAE in plasma, providing a direct measure of linker stability. nih.gov For instance, in plasma stability studies of an ADC, LC-MS/MS analysis showed that less than 0.01% of the total MMAE was released over 168 hours, indicating very high linker stability under physiological conditions. nih.gov

Metabolite profiling, another key application of LC-MS/MS, helps identify how the drug-linker is processed by cells. nih.gov This technique separates the parent compound from its metabolites based on their physicochemical properties, followed by mass analysis for structural elucidation. youtube.com In preclinical studies, LC-MS/MS has been used to detect and quantify the intracellular levels of cleaved payload products, confirming that the ADC is processed as intended inside the target cells. researchgate.net The high sensitivity of this method allows for the detection of metabolites even at very low concentrations. nih.gov

Table 1: LC-MS/MS Applications in this compound Analysis

| Analytical Goal | Technique | Key Findings | Reference |

|---|---|---|---|

| Linker Stability Assessment | LC-MS/MS | Confirmed high plasma stability with <0.01% free MMAE detected. | nih.gov |

| Metabolite Identification | LC-MS/MS | Enables separation and structural identification of metabolic products. | nih.gov |

| Intracellular Payload Release | LC-MS/MS | Detected the appearance of cleaved maytansinoid product as early as 15 minutes post-treatment. | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used throughout the synthesis and production of this compound and its conjugates. yonghuicomposite.comthermofisher.com It is widely applied for both real-time monitoring of the conjugation reaction and for the purification of the final product. researchgate.netnih.gov

During synthesis, in-situ reverse-phase HPLC (RP-HPLC) can be used to directly analyze samples from the reaction mixture without prior purification. researchgate.net This allows for rapid assessment of conjugation efficiency and the distribution of drug-to-antibody ratios (DAR). researchgate.net For purification, preparative RP-HPLC is a common method for isolating the drug-linker construct. Studies have reported purification of the vc-MMAE construct using C18 reversed-phase preparative HPLC with yields ranging from 57% to 70%. herbmedpharmacol.com

Table 2: HPLC Methods for vc-MMAE Purification

| HPLC Method | Purpose | Reported Yield | Reference |

|---|---|---|---|

| Reverse-Phase Preparative HPLC (RP-HPLC) | Isolation of vc-MMAE construct | 70% | herbmedpharmacol.com |

Imaging Mass Spectrometry for Spatial Distribution Analysis

Understanding where the cytotoxic payload accumulates within tumor tissue is critical for evaluating the efficacy of an ADC. Imaging mass spectrometry provides spatial information on drug distribution that cannot be obtained from conventional LC-MS analysis of tissue homogenates. nih.govbohrium.com

Matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) is a powerful technique for visualizing the distribution of molecules directly within tissue sections. nih.gov In the context of this compound, MALDI-IMS has been successfully used to map the intratumoral distribution of the released MMAE payload. nih.gov Studies have shown that 24 hours after administration of an ADC, the released MMAE was predominantly distributed within the cancerous tissues of a tumor xenograft model. nih.gov This technique allows researchers to directly observe whether the cytotoxic agent is reaching its intended target area within the complex tumor microenvironment. nih.gov The method is specifically designed for detecting low-molecular-weight analytes, making it ideal for imaging the released payload rather than the intact ADC. nih.gov

A key analytical challenge is distinguishing between the payload that has been released from the antibody (free) and the payload that remains attached (conjugated). MALDI-IMS inherently aids in this differentiation because the technique used for MMAE imaging is specifically optimized for low-molecular-weight substances. nih.gov The large, intact ADC macromolecule is difficult to ionize under these conditions. nih.gov Therefore, the signal detected for MMAE (e.g., at m/z 496.3) in tissue sections via MALDI-IMS primarily represents the free, released payload that is pharmacologically active. nih.gov While MALDI-IMS provides spatial information on the free drug, quantitative analysis of tissue homogenates by LC-MS/MS would be required to determine the absolute and relative amounts of both the free and conjugated forms. nih.gov

In Vitro Assay Development and Standardization

Standardized in vitro assays are essential for determining the biological activity of this compound conjugates and for comparing different linker-payload combinations. These assays provide crucial data on cytotoxicity, mechanism of action, and linker cleavage.

Commonly developed assays include cytotoxicity or cell viability assays, which measure the potency of the conjugate against cancer cell lines. mdpi.com For example, the CellTiter-Blue® viability assay can be used to determine the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%. mdpi.com Immunofluorescence studies are also employed to visually confirm the mechanism of action, such as the disruption of tubulin polymerization caused by MMAE. mdpi.com

Furthermore, enzyme-cleavage assays are developed to confirm the intended release mechanism of the payload. For linkers like valine-citrulline, which are designed to be cleaved by lysosomal proteases such as Cathepsin B, in vitro assays are performed by incubating the conjugate with the purified enzyme. nih.govresearchgate.net The release of free MMAE is then monitored over time, often by HPLC or LC-MS/MS, to quantify the rate and extent of cleavage. nih.gov

Table 3: In Vitro Assays for Functional Characterization

| Assay Type | Purpose | Key Metric / Observation | Reference |

|---|---|---|---|

| Cytotoxicity Assay (e.g., CellTiter-Blue®) | Evaluate anti-proliferative potency | IC₅₀ value | mdpi.com |

| Tubulin Polymerization Inhibition Assay | Confirm mechanism of action | EC₅₀ value | mdpi.com |

| Immunofluorescence Microscopy | Visualize mechanism of action | Disturbance in tubulin formation | mdpi.com |

| Enzymatic-Cleavage Assay (Cathepsin B) | Validate linker cleavage | Rate and completeness of MMAE release | nih.govresearchgate.net |

Quantitative Cell-Based Assay Methodologies (e.g., MTT, XTT, CellTiter-Glo)

Quantitative cell-based assays are fundamental in determining the cytotoxic potency of compounds like this compound. These assays measure cell viability and proliferation, providing key metrics such as the IC50 (half-maximal inhibitory concentration) value, which indicates the concentration of a drug that is required for 50% inhibition in vitro.

MTT Assay : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity. youtube.comyoutube.com Metabolically active cells use mitochondrial succinate dehydrogenase enzymes to reduce the yellow MTT tetrazolium salt into purple formazan crystals. youtube.com The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is proportional to the number of viable cells. nih.gov Studies have consistently used the MTT assay to demonstrate the potent, dose- and time-dependent cytotoxic activities of Monomethyl auristatin E (MMAE) against various human cancer cell lines. who.intbiorxiv.orgresearchgate.net For example, in one study, MMAE inhibited the growth of SKBR3 (breast cancer) and HEK293 (kidney) cells with IC50 values of 3.27 ± 0.42 nM and 4.24 ± 0.37 nM, respectively, after a 72-hour incubation. scispace.comresearchgate.net

XTT Assay : The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt-based assay. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol by eliminating the need for a solubilization step. This assay is also used to measure the antiproliferative activity of MMAE. medchemexpress.com

CellTiter-Glo® Assay : The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. promega.comavantorsciences.compromega.com The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction that is proportional to the amount of ATP. promega.com This "glow-type" signal is highly stable, making the assay well-suited for high-throughput screening. avantorsciences.compromega.com The CellTiter-Glo® 3D assay is a variation specifically designed with enhanced lytic capacity to penetrate larger 3D cell cultures, such as spheroids, for more accurate viability determination. biocompare.com

The following table summarizes representative research findings on the cytotoxicity of MMAE, the active component of this compound, as determined by these cell-based assays.

| Cell Line | Assay Type | Incubation Time | IC50 / GI50 Value |

| MDA-MB-468 (Breast Cancer) | MTT | 48 & 72 hours | Dose-dependent cytotoxicity observed who.int |

| MDA-MB-453 (Breast Cancer) | MTT | 48 & 72 hours | Dose-dependent cytotoxicity observed who.int |

| SKBR3 (Breast Cancer) | MTT | 72 hours | 3.27 ± 0.42 nM scispace.comresearchgate.net |

| HEK293 (Kidney) | MTT | 72 hours | 4.24 ± 0.37 nM scispace.comresearchgate.net |

| Ramos (Burkitt's Lymphoma) | MTT | 4 days | 0.12 nM nih.gov |

| A549 (Lung Cancer) | XTT | 4 days | 0.59 nM medchemexpress.com |

| BT-474 (Breast Cancer) | MTS | 4 days | 0.22 nM medchemexpress.com |

Biophysical Assays for Tubulin Polymerization

Biophysical assays are crucial for directly investigating the molecular mechanism of this compound, which involves the inhibition of tubulin polymerization. medchemexpress.commedchemexpress.com These in vitro assays use purified tubulin to measure how the compound affects the assembly of tubulin dimers into microtubules.

Light Scattering/Turbidity Assays : A classic method to monitor tubulin polymerization is based on light scattering. cosmobio.co.jpcytoskeleton.com As tubulin dimers polymerize to form microtubules, the solution becomes more turbid. This increase in turbidity can be measured as an increase in absorbance at 340 nm using a spectrophotometer. cosmobio.co.jpcytoskeleton.com The resulting polymerization curve shows distinct phases: nucleation, growth, and a steady-state equilibrium. cosmobio.co.jp Inhibitors of tubulin polymerization, like MMAE, reduce the rate and extent of this absorbance increase. nih.govresearchgate.net